Z-Ala-Pro-4MbNA

Description

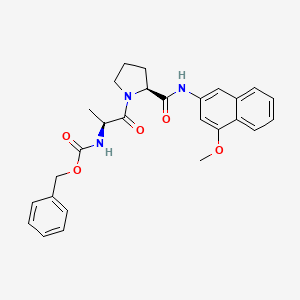

Z-Ala-Pro-4MbNA is a synthetic peptide derivative featuring a benzyloxycarbonyl (Z) protective group, an alanine-proline (Ala-Pro) dipeptide sequence, and a 4-methoxy-2-naphthylamide (4MbNA) chromogenic moiety. This compound is primarily utilized as a substrate in enzymatic assays, particularly for proline-specific proteases like dipeptidyl peptidase IV (DPP-IV). Upon enzymatic cleavage, the 4MbNA group is released, enabling spectrophotometric detection .

Synthesis: The synthesis of this compound likely follows a multi-step pathway analogous to methods described for related 4-aminobenzoic acid derivatives (). Key steps include:

Amide bond formation: Coupling the Z group to alanine.

Peptide elongation: Linking Ala to Pro via solid-phase or solution-phase synthesis.

Conjugation to 4MbNA: Attaching the 4MbNA group through Friedel-Crafts acylation or similar methods .

Properties

IUPAC Name |

benzyl N-[(2S)-1-[(2S)-2-[(4-methoxynaphthalen-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O5/c1-18(28-27(33)35-17-19-9-4-3-5-10-19)26(32)30-14-8-13-23(30)25(31)29-21-15-20-11-6-7-12-22(20)24(16-21)34-2/h3-7,9-12,15-16,18,23H,8,13-14,17H2,1-2H3,(H,28,33)(H,29,31)/t18-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMPJPOIQUVXIJ-MBSDFSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74305-55-8 | |

| Record name | 74305-55-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Z-Ala-Pro-4MbNA (Z-Ala-Pro-4-methylbenzenesulfonamide) is a synthetic compound that has garnered attention in biochemical research due to its potential applications in protease inhibition and its implications in various biological processes. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a peptide-like compound characterized by its dipeptide structure, consisting of alanine (Ala) and proline (Pro) residues, with a 4-methylbenzenesulfonamide moiety. This structure contributes to its biological activity, particularly in inhibiting specific proteases.

The primary mechanism through which this compound exhibits biological activity is through the inhibition of certain proteases, particularly dipeptidyl peptidases (DPPs). DPPs are enzymes involved in various physiological processes, including T-cell activation and chemokine regulation. Inhibition of these enzymes can lead to significant effects on cellular signaling pathways.

Protease Inhibition

- Dipeptidyl Peptidase IV (DPP IV) : this compound has been shown to inhibit DPP IV activity effectively. This inhibition can affect T-cell costimulation and has implications in immune responses and tumor biology .

- Fibroblast Activation Protein (FAP) : The compound may also influence FAP activity, which plays a role in tumor progression and the tumor microenvironment. Inhibiting FAP could potentially reduce tumor invasiveness and metastasis.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Cancer Research : A study demonstrated that this compound significantly inhibited the proliferation of cancer cell lines by targeting DPP IV. This inhibition led to altered signaling pathways associated with cell survival and apoptosis .

- Immune Modulation : Research indicated that this compound could modulate immune responses by inhibiting DPP IV, which is crucial for T-cell activation. The compound was shown to enhance T-cell responses in vitro, suggesting potential therapeutic applications in immunotherapy .

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to control groups. These findings highlight the compound's potential as an anti-cancer agent .

Data Tables

Comparison with Similar Compounds

Notes and Limitations

Data Gaps : Detailed kinetic parameters (e.g., $ Km $, $ V{max} $) for this compound are unavailable in the provided evidence; further studies are needed.

Synthesis Challenges : Friedel-Crafts acylation () may introduce variability in yield and purity for 4MbNA conjugates.

Comparative Scope : The evidence focuses on Z-Gly-Pro-Arg-4MBNA; comparisons with other 4MbNA substrates are hypothetical.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.